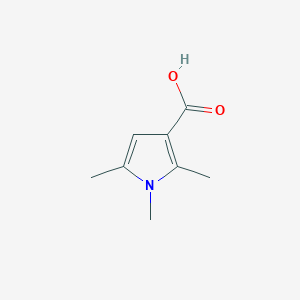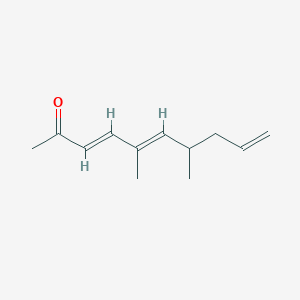
(3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one, also known as DMNT, is a naturally occurring compound found in certain plants, such as tomato and corn. It belongs to the family of terpenoids, which are organic compounds that are often used in pharmaceuticals, perfumes, and flavorings. DMNT has gained attention in recent years due to its potential therapeutic properties, including anti-inflammatory and anti-cancer effects.
Wirkmechanismus
The precise mechanism of action of (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one is not fully understood, but it is thought to act through multiple pathways. (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer growth, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one has also been shown to activate the Nrf2 pathway, which is involved in cellular stress response and antioxidant activity.
Biochemische Und Physiologische Effekte
(3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in immune cells. In animal studies, (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one has been shown to reduce inflammation and cancer growth, as well as improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one as a research tool is its natural occurrence in certain plants, which allows for easy extraction and purification. Additionally, (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one has been shown to have low toxicity and few side effects, making it a potentially safe therapeutic agent. However, one limitation of (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one is its relatively low potency compared to other anti-inflammatory and anti-cancer agents. Additionally, more research is needed to fully understand the mechanism of action and potential therapeutic applications of (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one.
Zukünftige Richtungen
There are several potential future directions for research on (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one. One area of interest is the development of (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one-based therapeutics for the treatment of inflammatory and autoimmune diseases, as well as cancer. Additionally, more research is needed to fully understand the mechanism of action of (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one and its potential interactions with other drugs. Finally, studies investigating the effects of (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one on cognitive function and neurodegenerative diseases may also be of interest.
Synthesemethoden
(3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one can be synthesized through various methods, including extraction from natural sources or chemical synthesis. One common method of synthesis involves the use of a Wittig reaction, in which an aldehyde is reacted with a phosphonium ylide to form an alkene. This method has been used successfully to produce (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one in high yields and purity.
Wissenschaftliche Forschungsanwendungen
(3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one has been the subject of numerous scientific studies, particularly in the fields of cancer research and immunology. Studies have shown that (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one has anti-inflammatory properties, which may be useful in treating conditions such as arthritis and asthma. (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one has also been shown to have anti-cancer effects, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one has been shown to modulate the immune response, potentially making it useful in treating autoimmune diseases.
Eigenschaften
CAS-Nummer |
111317-19-2 |
|---|---|
Produktname |
(3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one |
Molekularformel |
C12H18O |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
(3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one |
InChI |
InChI=1S/C12H18O/c1-5-6-10(2)9-11(3)7-8-12(4)13/h5,7-10H,1,6H2,2-4H3/b8-7+,11-9+ |
InChI-Schlüssel |
IXZWQDWXMZBAEO-MFDVASPDSA-N |
Isomerische SMILES |
CC(CC=C)/C=C(\C)/C=C/C(=O)C |
SMILES |
CC(CC=C)C=C(C)C=CC(=O)C |
Kanonische SMILES |
CC(CC=C)C=C(C)C=CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



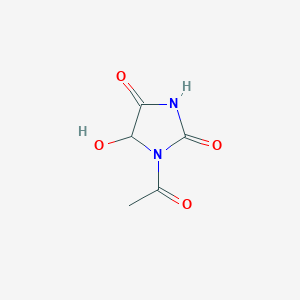
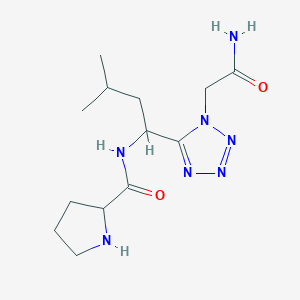
![6-Fluoroimidazo[1,2-b]pyridazine](/img/structure/B44439.png)
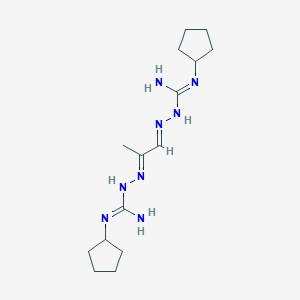
![(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B44443.png)
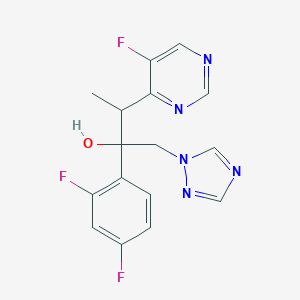

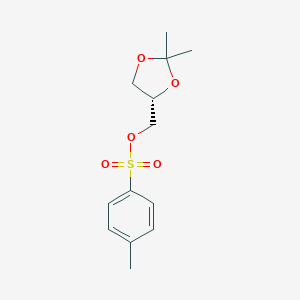
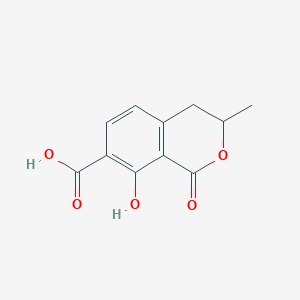
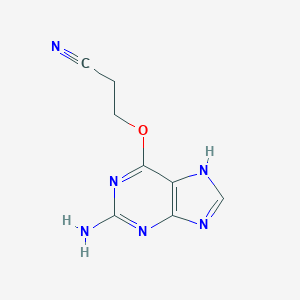

![methyl (2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate](/img/structure/B44465.png)

